molecular formula C20H27N3O4S B11259016 (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(4-isopropoxyphenyl)methanone

(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B11259016
M. Wt: 405.5 g/mol
InChI Key: KWLCCMPBFLTXKX-UHFFFAOYSA-N
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Description

1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzoate group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzoate Group: The benzoate group can be introduced via a Friedel-Crafts acylation reaction using an appropriate benzoic acid derivative.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE: is similar to other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of 1-({3,5-DIMETHYL-1-[4-(PROPAN-2-YLOXY)BENZOYL]-1H-PYRAZOL-4-YL}SULFONYL)PIPERIDINE lies in its specific structural features, which confer distinct chemical and biological properties. These features include the combination of a pyrazole ring with a benzoate group and a piperidine ring, as well as the presence of a sulfonyl group, which can participate in various chemical reactions and interactions.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C20H27N3O4S/c1-14(2)27-18-10-8-17(9-11-18)20(24)23-16(4)19(15(3)21-23)28(25,26)22-12-6-5-7-13-22/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

KWLCCMPBFLTXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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